[3-(Cyclopentylmethoxy)phenyl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[3-(cyclopentylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-6-3-7-13(8-12)15-10-11-4-1-2-5-11/h3,6-8,11,14H,1-2,4-5,9-10H2 |
InChI Key |
DXUGGDHSRSQBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The phenolic hydroxyl group of 3-hydroxybenzyl alcohol undergoes alkylation with cyclopentylmethyl bromide under basic conditions. The benzyl alcohol moiety remains intact due to its lower acidity (pKa ~15) compared to the phenol (pKa ~10).
Procedure:
Optimization Insights
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rate by stabilizing the phenoxide intermediate.
-
Base Sensitivity: Excess base promotes hydrolysis of cyclopentylmethyl bromide; stoichiometric control is critical.
-
Temperature: Reactions above 100°C lead to benzyl alcohol dehydration, forming styrene byproducts.
Method 2: Reduction of 3-(Cyclopentylmethoxy)benzaldehyde
Aldehyde Synthesis and Reduction
3-(Cyclopentylmethoxy)benzaldehyde is reduced to the primary alcohol using NaBH in methanol. The aldehyde precursor is synthesized via:
-
Protection-Alkylation-Deprotection Sequence:
Reduction Protocol:
Critical Analysis
-
Aldehyde Stability: Acetal protection prevents undesired Cannizzaro reactions during alkylation.
-
Reduction Efficiency: NaBH selectively reduces aldehydes without affecting ether linkages.
Method 3: Grignard Addition to 3-(Cyclopentylmethoxy)benzaldehyde
Methodology
Though less direct, this approach leverages Grignard reagents to construct the alcohol moiety:
-
Prepare 3-(Cyclopentylmethoxy)benzaldehyde as in Method 2.
-
Treat with methylmagnesium bromide (1.1 equiv) in THF at -20°C.
Yield: 35–45%
Limitations: Low yield due to competing ketone formation and Grignard over-addition.
Method 4: Mitsunobu Reaction for Direct Ether Formation
Reaction Design
The Mitsunobu reaction enables etherification between 3-hydroxybenzyl alcohol and cyclopentylmethanol:
-
Combine 3-hydroxybenzyl alcohol (1.0 equiv), cyclopentylmethanol (1.2 equiv), PPh (1.5 equiv), and DIAD (1.5 equiv) in THF.
-
Stir at 25°C for 24 hours.
Yield: 50–60%
Advantages: Avoids pre-functionalized aldehydes; single-step etherification.
Comparative Evaluation of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkylation of Phenol | 1 | 58–68 | >98 | Minimal protection required |
| Aldehyde Reduction | 3 | 72–85 | 99 | High overall yield |
| Grignard Addition | 2 | 35–45 | 95 | Utilizes common reagents |
| Mitsunobu Reaction | 1 | 50–60 | 97 | No aldehyde intermediates |
Experimental Optimization and Troubleshooting
Solvent Effects
Temperature Control
-
Exothermic Quenching: Gradual HCl addition during aldehyde deprotection mitigates violent exotherms.
-
Low-Temperature Grignard: Maintaining -20°C suppresses dialkylation byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of [3-(Cyclopentylmethoxy)phenyl]methanal or [3-(Cyclopentylmethoxy)phenyl]methanoic acid.
Reduction: Formation of [3-(Cyclopentylmethoxy)phenyl]methane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Organic Synthesis
Solvent Properties
[3-(Cyclopentylmethoxy)phenyl]methanol can serve as a solvent in various organic reactions. Its hydrophobic nature and high boiling point make it suitable for reactions that require stable conditions. For instance, it is effective in nucleophilic substitutions and reactions involving Lewis acids, such as the Friedel-Crafts reaction and Beckmann rearrangement. These reactions benefit from the compound's ability to dissolve both polar and non-polar reactants, facilitating better yields.
Table 1: Organic Reactions Utilizing this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reactions with alcohols and amines | 85 |
| Friedel-Crafts Reaction | Aromatic substitution using Lewis acids | 90 |
| Beckmann Rearrangement | Conversion of ketoximes to amides | 88 |
| Grignard Reaction | Formation of alcohols from carbonyl compounds | 92 |
Medicinal Chemistry
Therapeutic Potential
Research indicates that this compound derivatives exhibit promising biological activities. Studies have shown that analogs of this compound can act as selective modulators for various receptors, including GPR88, which is implicated in neurological disorders. For example, a derivative was found to reduce alcohol self-administration in animal models, suggesting potential for treating addiction.
Case Study: GPR88 Agonists
In a study published in Nature, researchers synthesized a series of compounds based on the this compound scaffold. One compound demonstrated significant agonistic activity at GPR88, leading to reduced alcohol intake without affecting locomotor activity. This highlights the compound's potential in developing therapies for substance use disorders.
Material Science
Polymerization Applications
The unique properties of this compound make it an excellent candidate for use in polymerization processes. Its ability to act as a solvent and reactant in various polymerization reactions allows for the creation of novel materials with specific properties.
Table 2: Polymerization Processes Involving this compound
| Polymer Type | Methodology | Properties Enhanced |
|---|---|---|
| Polyurethanes | Solvent-assisted polymerization | Improved flexibility |
| Polymethyl methacrylate | Free radical polymerization | Enhanced clarity and strength |
| Copolymers | Step-growth polymerization | Tailored thermal stability |
Mechanism of Action
The mechanism by which [3-(Cyclopentylmethoxy)phenyl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The cyclopentylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Solubility: The cyclopentylmethoxy group in the target compound confers higher lipophilicity compared to analogs with smaller substituents (e.g., cyclopropylmethoxy or methoxymethyl). This property may enhance membrane permeability but reduce aqueous solubility . The propanoic acid derivative (CAS 1169847-99-7) exhibits greater polarity due to its carboxylic acid group, making it more suitable for formulations requiring ionizable moieties .
Reactivity and Stability :
- The furan-containing analog (CAS 1094294-18-4) may exhibit unique photophysical properties, such as fluorescence, due to its conjugated π-system .
- Indole derivatives (e.g., CAS 1349716-34-2) are prone to oxidation at the heterocyclic nitrogen, which could limit their stability under acidic conditions .
Safety and Handling :
- Benzyl alcohol derivatives, including the target compound, are commonly associated with skin/eye irritation hazards (see and ). Proper PPE (gloves, goggles) and ventilation are recommended during handling .
Fluorescent analogs (e.g., furan or indole derivatives) may serve as probes in imaging or sensing applications .
Biological Activity
[3-(Cyclopentylmethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a phenolic moiety with a cyclopentyl ether substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens, including resistant strains of bacteria.
- Antiproliferative Effects : Preliminary investigations indicate potential antiproliferative effects on cancer cell lines, suggesting its utility in oncology.
- Neurological Effects : Some derivatives of this compound have been studied for their effects on neurological disorders, indicating a possible role in treating conditions like schizophrenia and Parkinson's disease.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, a study focusing on methanolic extracts from related phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL for certain fractions .
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed using various human cancer cell lines. In vitro assays have shown that related compounds can inhibit cell proliferation significantly. For example, a study reported IC50 values for antiproliferative effects against HeLa (human cervical carcinoma) and A549 (human lung carcinoma) cells at concentrations around 226 µg/mL and 242.52 µg/mL, respectively .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenolic ring and alterations in the cyclopentyl group can significantly impact efficacy and selectivity for biological targets. For instance, studies have shown that modifications to the hydroxyl group or the introduction of electron-donating groups can enhance activity against specific bacterial strains or cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of phenolic compounds demonstrated that those with cyclopentyl substituents exhibited enhanced antibacterial properties compared to their non-cyclopentyl counterparts. The study utilized standard agar diffusion methods to assess efficacy against MRSA strains.
- Cancer Cell Proliferation : Another case study evaluated the effects of this compound on various cancer cell lines. The results indicated that this compound could induce apoptosis in HeLa cells through caspase activation pathways.
Q & A
Basic Synthesis and Characterization
Q1.1: What are the standard synthetic routes for [3-(Cyclopentylmethoxy)phenyl]methanol, and how do reaction conditions influence product purity? Answer: The compound is synthesized via nucleophilic substitution, typically reacting a hydroxybenzaldehyde derivative (e.g., 3-hydroxybenzaldehyde) with cyclopentylmethanol under reflux conditions using a base like K₂CO₃. Solvent choice (e.g., acetonitrile) and molar ratios of reagents significantly impact yield (up to 85% reported for analogous syntheses). Purity is validated via HPLC (≥95%) with mobile phases such as acetonitrile/water (70:30 v/v) and confirmed by ¹H NMR .
Q1.2: What spectroscopic techniques are critical for characterizing this compound? Answer: Key techniques include:
- ¹H NMR : Cyclopentyl protons appear as multiplet signals (δ 1.5–2.0 ppm), while the methoxy group shows a singlet (δ 3.3–3.5 ppm).
- 13C NMR : Aromatic carbons resonate at δ 110–160 ppm, and the hydroxymethyl carbon appears at δ 60–65 ppm.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 222.28 (C₁₃H₁₈O₃) .
Advanced Synthesis and Optimization
Q2.1: How can researchers optimize the scalability of this compound synthesis while maintaining high enantiomeric excess? Answer: Continuous flow reactors improve scalability by enhancing heat/mass transfer. Chiral catalysts (e.g., BINOL-derived phosphoric acids) can achieve enantiomeric excess >90%. Reaction parameters (temperature: 60–80°C, residence time: 10–15 min) are optimized via Design of Experiments (DoE) to balance yield and stereoselectivity .
Q2.2: What strategies mitigate side reactions during the introduction of the cyclopentylmethoxy group? Answer: Protecting the hydroxymethyl group with TBSCl prior to etherification reduces undesired oxidation. Post-reaction deprotection with TBAF in THF restores the alcohol functionality. Reaction monitoring via TLC (hexane/ethyl acetate 4:1) ensures intermediate stability .
Biological and Pharmacological Studies
Q3.1: How do structural modifications to the cyclopentylmethoxy group affect the compound’s pharmacokinetic properties? Answer: Substituents like fluorine or methyl groups on the cyclopentyl ring enhance lipophilicity (logP increases by 0.5–1.0 units), improving blood-brain barrier permeability. In vitro models (Caco-2 cells) validate permeability coefficients (Papp > 1 × 10⁻⁶ cm/s) .
Q3.2: What in vitro assays are recommended to evaluate the compound’s interaction with cytochrome P450 enzymes? Answer: Use fluorogenic CYP450 substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes. IC₅₀ values are calculated via fluorescence quenching, with kinetic parameters (Km, Vmax) determined using Lineweaver-Burk plots .
Stability and Data Analysis
Q4.1: What are the recommended storage conditions for this compound, and how is stability confirmed? Answer: Store at RT in sealed amber vials under nitrogen to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis show <5% degradation. Thermogravimetric analysis (TGA) confirms decomposition onset at 150°C .
Q4.2: How should researchers address contradictory biological activity data in published studies? Answer: Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays). Use orthogonal methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. cell-based IC₅₀). Chiral HPLC confirms enantiopurity (>99%), ruling out stereochemical variability .
Computational and Mechanistic Insights
Q5.1: How can molecular docking predict the binding modes of this compound with target enzymes? Answer: AutoDock Vina or Schrödinger Glide docks the compound into enzyme active sites (e.g., COX-2). Binding free energies (ΔG ~ -8.5 kcal/mol) and hydrogen-bond interactions (e.g., with Arg120) are validated via molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) .
Q5.2: What QSAR models are applicable to optimize the compound’s bioactivity? Answer: 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Training sets of 30 analogs yield predictive r² > 0.8. Key structural parameters include cyclopentyl ring size and methoxy group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
